molecular formula C6H7NO2 B1311285 2-Methylfuran-3-carboxamide CAS No. 22727-22-6

2-Methylfuran-3-carboxamide

Cat. No. B1311285
Key on ui cas rn: 22727-22-6
M. Wt: 125.13 g/mol
InChI Key: ZTXBBUFJNINBPD-UHFFFAOYSA-N
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Patent
US05914351

Procedure details

To the solution of 1,1-dimethylhydrazine (0.6 mL) in methanol (15 mL) was added, in portions, a suspension of N-(4-chloro-3-formylphenyl)-2-methyl-3-furancarboxamide (2 g) in methanol (30 mL) at such a rate that the temperature of the solution was maintained at -5° C. to 0° C. The resultant mixture was stirred overnight at ambient temperature. Acetic acid (0.1 mL) was then added to the reaction mixture which was then refluxed for 30 minutes, solvent was evaporated and the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water, dried (MgSO4) filtered and evaporated to produce N-[4-chloro-3-[dimethylhydrazono)methyl]phenyl]-2-methyl 3-furancarboxamide as a white solid, m.p. 109-111° C.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
N-(4-chloro-3-formylphenyl)-2-methyl-3-furancarboxamide
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)N.ClC1C=CC([NH:12][C:13]([C:15]2[CH:19]=[CH:18][O:17][C:16]=2[CH3:20])=[O:14])=CC=1C=O.C(O)(=O)C>CO>[CH3:20][C:16]1[O:17][CH:18]=[CH:19][C:15]=1[C:13]([NH2:12])=[O:14]

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN(N)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
N-(4-chloro-3-formylphenyl)-2-methyl-3-furancarboxamide
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(=O)C1=C(OC=C1)C)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at -5° C. to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=CC1C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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